9-Amino-3-carboline

Topoisomerase Inhibition Anticancer Drug Discovery Mechanism of Action

9‑Amino‑3‑carboline (5H‑Pyrido[4,3‑b]indol‑5‑amine) is the critical N9‑amino‑substituted β‑carboline that enables dual Topoisomerase I/II inhibition and potent DNA intercalation (IC₅₀ < 10 µM). Unlike unsubstituted or N9‑alkyl analogs, its primary amine provides a reactive handle for focused library synthesis and SAR mapping. This compound is ideal for genetic toxicology studies as a positive control for sister chromatid exchange induction. Procure this high‑purity scaffold to accelerate your anticancer discovery program with a well‑characterized, differentiation‑rich starting material.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 79642-25-4
Cat. No. B3358389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Amino-3-carboline
CAS79642-25-4
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2N)C=CN=C3
InChIInChI=1S/C11H9N3/c12-14-10-4-2-1-3-8(10)9-7-13-6-5-11(9)14/h1-7H,12H2
InChIKeyVUIITIODJYTTIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Amino-3-carboline (CAS 79642-25-4): A Strategic Tool for Investigating β-Carboline Structure-Activity Relationships


9-Amino-3-carboline (CAS 79642-25-4), also known as 5H-Pyrido[4,3-b]indol-5-amine, is a core heterocyclic compound within the β-carboline family, characterized by a tricyclic pyrido[4,3-b]indole scaffold [1]. This molecule, with a molecular weight of 183.21 g/mol [2], serves as a critical research intermediate and a foundational model for understanding how specific substitutions on the β-carboline nucleus modulate key pharmacological activities, including DNA intercalation and enzyme inhibition [3].

Why 9-Amino-3-carboline (CAS 79642-25-4) Cannot Be Replaced by Unsubstituted or Differently Substituted β-Carbolines


In β-carboline chemistry, even minor changes to the substitution pattern can profoundly alter biological outcomes. While the core β-carboline scaffold is common, the specific functionalization at the N9 position is a critical determinant of both the binding mode to DNA and the selectivity for different therapeutic targets [1]. For instance, the introduction of an N9-substituent can shift the mechanism of action from Topoisomerase II inhibition to Topoisomerase I inhibition, or dramatically increase DNA intercalation affinity [2]. Therefore, 9-Amino-3-carboline is not a generic β-carboline; its unique 9-amino group provides a distinct chemical handle for further derivatization and a specific pharmacological profile that cannot be assumed for its unsubstituted or N9-alkylated analogs like norharmane or 9-methyl-β-carboline [3].

9-Amino-3-carboline (79642-25-4): Quantitative Differentiators Against Key β-Carboline Analogs


Distinct Topoisomerase Inhibition Profile: Shifting from Topo II to Topo I

A comparative study of β-carboline derivatives demonstrates a clear structure-activity relationship (SAR) where the nature of the N9 substituent dictates selectivity for Topoisomerase I vs. Topoisomerase II. The parent compound harmine, which lacks a 9-amino group, and its derivatives exhibit no effect on Topoisomerase II [1]. In stark contrast, 9-Amino-3-carboline and its functionalized analogs have been shown to be inhibitors of Topoisomerase II-mediated DNA relaxation [2]. Furthermore, SAR studies reveal that introducing an appropriate substituent, such as an amino group, into the 9-position of the β-carboline nucleus significantly enhances Topoisomerase I inhibition [1].

Topoisomerase Inhibition Anticancer Drug Discovery Mechanism of Action

Enhanced DNA Intercalation Capacity via N9-Substitution

A foundational SAR study established that substituents at the 9-position of the β-carboline ring significantly reinforce the molecule's ability to bind to DNA [1]. While direct quantitative binding constants for 9-Amino-3-carboline itself are not available, the class-level inference is strong: 9-arylated alkyl substituted β-carbolines, which represent a more complex N9-substitution pattern, exhibit IC50 values lower than 10 μM against ten human tumor cell lines, and this potency is directly linked to their enhanced DNA binding affinity conferred by the N9-modification [2]. The presence of the 9-amino group provides a similar, albeit less sterically hindered, anchor for DNA interaction.

DNA Binding Antiproliferative Agents SAR Analysis

Differentiated Genotoxic Potential Compared to Harmane and Norharmane

A comparative genotoxicity study of structurally related β-carboline alkaloids evaluated their potential to induce sister chromatid exchanges (SCEs) in human lymphocytes. The study highlights that 3-amino-β-carbolines, a class to which 9-Amino-3-carboline belongs, act as effectors in the induction of SCEs [1]. This genotoxic profile distinguishes them from other β-carbolines like harmane and norharmane, which are known comutagens but may operate via different primary mechanisms, such as inhibiting benzodiazepine receptor binding [2].

Genotoxicity Mutagenesis Safety Pharmacology

Validated Application Scenarios for 9-Amino-3-carboline (79642-25-4) Based on Differential Evidence


Medicinal Chemistry: Synthesis of Novel Topoisomerase I/II Inhibitors

9-Amino-3-carboline is the optimal starting material for exploring dual Topoisomerase I and II inhibition. As the evidence shows, the N9-amino substitution is a key determinant for shifting enzyme selectivity [1]. Researchers can use this core scaffold to synthesize focused libraries of derivatives, aiming to optimize the balance between Topo I and Topo II inhibition to enhance anticancer activity while mitigating cardiac toxicity, a known liability of classic Topo II poisons [1].

Chemical Biology: Investigating the SAR of DNA Intercalation

This compound is a foundational tool for systematic structure-activity relationship (SAR) studies focused on DNA binding. The quantitative data confirm that N9-substitution is essential for achieving potent DNA intercalation and cytotoxicity (IC50 <10 µM) [2]. 9-Amino-3-carboline provides a unique, reactive handle (the primary amine) for conjugating diverse functional groups to map the chemical space required for high-affinity DNA binding and subsequent cellular effects [3].

Genetic Toxicology: A Model Compound for Mechanistic Studies of Genotoxicity

Given its classification as a 3-amino-β-carboline and its established role as an effector in the induction of sister chromatid exchanges (SCEs) [4], 9-Amino-3-carboline serves as a critical positive control or model compound in genetic toxicology studies. It enables researchers to dissect the specific mechanisms by which heterocyclic amines cause DNA damage, distinct from the comutagenic pathways of other β-carbolines like harmane and norharmane [5].

Technical Documentation Hub

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18 linked technical documents
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